molecular formula C9H6Cl2N2S B1420859 5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 90418-16-9

5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B1420859
CAS No.: 90418-16-9
M. Wt: 245.13 g/mol
InChI Key: ZTHYORRNWREZMC-UHFFFAOYSA-N
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Description

5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-chlorobenzyl group and at position 5 with a chlorine atom. The 1,2,4-thiadiazole scaffold is characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This compound belongs to a class of molecules with demonstrated biological relevance, including antimicrobial, anticancer, and pesticidal activities .

Synthesis: The synthesis of 1,2,4-thiadiazole derivatives typically involves cyclization reactions or substitution strategies. For instance, 5-amino-1,2,4-thiadiazole intermediates can be modified via alkylation or coupling reactions to introduce substituents at positions 3 and 5 .

Properties

IUPAC Name

5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHYORRNWREZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiadiazole ring .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiadiazole derivatives, including 5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole, exhibit promising anticancer properties. A study indicated that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures showed significant antiproliferative effects against human colon adenocarcinoma and breast adenocarcinoma cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound ALoVo (sensitive)15
Compound BMCF-710
Compound CMV4-1112

Antiviral Properties

The compound has also been explored for its antiviral activity. A series of derivatives were synthesized and tested against the tobacco mosaic virus (TMV), showing moderate antiviral effects. The incorporation of the thiadiazole moiety has been linked to enhanced biological activity against viral pathogens .

Table 2: Antiviral Activity Against TMV

CompoundActivity LevelReference
Compound DModerate
Compound ELow

Agricultural Applications

This compound and its derivatives have been studied for their potential as biocides. They exhibit fungicidal properties effective against soil-borne pathogens such as Pythium and Fusarium. This makes them suitable candidates for protecting crops from fungal infections .

Table 3: Fungicidal Activity

PathogenCompound TestedEfficacy (%)
Pythium spp.Compound F85
Fusarium spp.Compound G78

Mechanism of Action

The mechanism of action of 5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, the compound can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₉H₅Cl₂N₂S
  • Molecular Weight : 259.12 g/mol (calculated based on structural analogs ).

Comparison with Similar Compounds

Substituent Variations at Position 3

Halogen-Substituted Benzyl Groups

  • 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole: This positional isomer replaces the 4-chlorobenzyl group with a 2-chlorobenzyl substituent.
  • 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole : Replacing chlorine with fluorine at the benzyl para position introduces electronegativity differences, which could modulate electronic interactions in receptor binding. Fluorine’s smaller atomic radius may also enhance metabolic stability .

Non-Aromatic Substituents

  • 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole : Substituting the benzyl group with a methylsulfanyl moiety reduces molecular weight (166.65 g/mol) and lipophilicity. This compound’s simpler structure may serve as a precursor for further functionalization .

Substituent Variations at Position 5

  • 5-Amino-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole: Replacing chlorine with an amino group introduces basicity and hydrogen-bonding capacity, likely enhancing interactions with biological targets such as enzymes or DNA .

Comparison with Other Thiadiazole Isomers

1,3,4-Thiadiazole Derivatives

  • 5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole: This isomer exhibits distinct electronic properties due to the different arrangement of heteroatoms. It has been synthesized via cyclization of 4-chlorobenzoic acid with thiosemicarbazide and evaluated for antimicrobial activity .

Hybrid Structures

  • Thiadiazole-Triazole Hybrids : Compounds such as 5-(4-chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,3]thiazolo[2,3-c][1,2,4]triazole combine thiadiazole with triazole rings, enhancing structural complexity and bioactivity. These hybrids often exhibit synergistic effects, as seen in their anti-EGFR kinase activity .

Biological Activity

5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, known for its diverse biological activities. This article examines the compound's biological activity, focusing on its potential applications in medicinal chemistry, agriculture, and materials science.

Chemical Structure and Synthesis

The compound's structure features a thiadiazole ring substituted with a 4-chlorobenzyl group and a chlorine atom at the 5-position. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization under specific conditions such as heating in solvents like ethanol or acetic acid .

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microorganisms by inhibiting essential protein synthesis and enzyme activity .
  • Antifungal Properties : Its structural features suggest potential antifungal activity, which is being explored in various studies .
  • Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through targeted signaling pathways .

The mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : Targeting ribosomal functions in bacteria.
  • Induction of Apoptosis : In cancer cells, it disrupts cell cycle progression and promotes programmed cell death through mitochondrial pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer (MCF-7) cells with an IC50 value of 0.28 µg/mL. The mechanism involved cell cycle arrest at the G2/M phase .
    • Another study evaluated its effectiveness against hepatocellular carcinoma (HepG2) cells, showcasing improved activity with structural modifications .
  • Antimicrobial and Antifungal Studies :
    • Research indicated that this compound effectively inhibited the growth of various bacterial strains and fungi. Its bioactivity was attributed to its ability to penetrate microbial membranes and disrupt metabolic processes .
  • Agricultural Applications :
    • The compound has been explored as a potential pesticide due to its efficacy against agricultural pests. Its unique chemical properties allow it to act selectively against target organisms while minimizing impact on non-target species .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
5-Chloro-3-(4-methyl-benzyl)-1,2,4-thiadiazoleStructureModerateHigh
5-Chloro-3-(4-nitro-benzyl)-1,2,4-thiadiazoleStructureLowModerate
5-Chloro-3-(4-bromo-benzyl)-1,2,4-thiadiazoleStructureHighHigh

This table illustrates that while some derivatives exhibit high antimicrobial activity, others may show better anticancer properties depending on their substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole

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